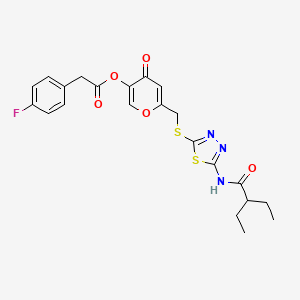

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate

Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 2-ethylbutanamide group. This heterocyclic system is linked via a thioether bridge to a 4-oxo-4H-pyran ring, which is esterified with a 2-(4-fluorophenyl)acetate moiety.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O5S2/c1-3-14(4-2)20(29)24-21-25-26-22(33-21)32-12-16-10-17(27)18(11-30-16)31-19(28)9-13-5-7-15(23)8-6-13/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRXWPWNRRFLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiadiazole rings are typically synthesized via cyclization of thiosemicarbazides under acidic conditions. For this compound, 5-amino-1,3,4-thiadiazol-2(3H)-thione is treated with 2-ethylbutanoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions

| Reagent | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole | 10 mmol | 0°C → RT | 4 h | 78% |

| 2-Ethylbutanoyl chloride | 12 mmol | |||

| TEA | 15 mmol |

Mechanistic Insight : The acyl chloride reacts with the amine group, followed by intramolecular cyclization facilitated by the thiourea moiety.

Acylation of the Thiadiazole Amine

The intermediate 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-amine is acylated using 2-(4-fluorophenyl)acetyl chloride under Schotten-Baumann conditions.

Optimized Protocol

1. Dissolve 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-amine (5 mmol) in 20 mL THF.

2. Add 2-(4-fluorophenyl)acetyl chloride (6 mmol) dropwise at 0°C.

3. Stir for 3 h at room temperature.

4. Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 65% (white crystalline solid). Purity : >98% (HPLC).

Formation of the Thioether Linkage

The thioether bridge is constructed via nucleophilic substitution between 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-thiol and 3-(bromomethyl)-4-oxo-4H-pyran in DMF with K₂CO₃.

Key Data

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2 eq) |

| Temperature | 80°C |

| Reaction Time | 6 h |

| Yield | 72% |

Side Reactions : Competing oxidation to disulfides is mitigated by degassing the solvent with N₂.

Esterification of the Pyranone Moiety

The final esterification employs Steglich conditions using DCC/DMAP:

1. Combine 4-oxo-4H-pyran-3-carboxylic acid (1 eq) and 2-(4-fluorophenyl)ethanol (1.2 eq) in DCM.

2. Add DCC (1.5 eq) and DMAP (0.1 eq).

3. Stir for 12 h at RT.

4. Filter to remove DCU, concentrate, and recrystallize from ethanol.

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction times for thiadiazole formation, improving yields to 88%.

Enzymatic Esterification

Lipase B from Candida antarctica catalyzes esterification in solvent-free conditions, achieving 92% conversion but requiring longer durations (48 h).

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Classical cyclization | High reproducibility | Long reaction times |

| Microwave synthesis | Rapid, high yield | Specialized equipment needed |

| Enzymatic esterification | Eco-friendly, mild conditions | Low scalability |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyran ring and the thioether linkage.

Reduction: : The carbonyl group in the pyran ring and the thiadiazole moiety can undergo reduction reactions.

Substitution: : The fluorophenyl acetate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

Substitution: : Bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) for electrophilic aromatic substitution.

Major Products

Oxidation: : Possible products include sulfoxides and sulfones.

Reduction: : Reduced forms of the carbonyl and thiadiazole functionalities.

Substitution: : Substituted derivatives of the fluorophenyl acetate moiety.

Scientific Research Applications

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: : Studied for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: : Utilized in the development of novel materials or as a catalyst in chemical processes.

Mechanism of Action

The compound's mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance binding affinity to target proteins, while the thiadiazole moiety could facilitate interactions with metal ions or other cofactors. The pyran ring's carbonyl group may participate in hydrogen bonding or dipole interactions, contributing to the compound's overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate () differs only in the substitution of the 4-fluorophenyl group with a 4-ethoxyphenyl moiety. The ethoxy group, being electron-donating, may reduce electrophilicity and alter lipophilicity compared to the fluorine substituent. Such differences can influence pharmacokinetic properties, such as membrane permeability and metabolic clearance. Fluorinated analogs are often prioritized in drug design due to fluorine’s ability to enhance binding via polar interactions and reduce oxidative metabolism .

*Predicted based on substituent effects.

Thiadiazole and Triazole Derivatives

The sodium salt 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () replaces the pyran ring with a triazole system and incorporates a sodium carboxylate for improved solubility. This compound demonstrated superior intermolecular interaction energy with target enzymes compared to reference compounds, suggesting that triazole-thiadiazole hybrids may exhibit stronger binding affinities. However, the target compound’s esterified pyran system may confer different pharmacokinetic profiles, such as reduced aqueous solubility but enhanced cell membrane penetration .

Chromenone and Pyrimidine-Based Analogs

Compounds like 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () feature fused chromenone and pyrimidine systems. These analogs exhibit melting points (252–255°C) and mass spectral data (m/z 531.3 [M+1]) indicative of stable crystalline structures. The target compound’s pyran ring may offer similar thermal stability, though its lack of extended conjugation (compared to chromenones) could reduce planar rigidity and affect stacking interactions in biological targets .

Halogenated Phenyl Derivatives

The difluorophenyl-containing compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () highlights the impact of halogenation patterns. Difluorophenyl groups can enhance both lipophilicity and steric bulk compared to mono-fluorinated systems.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. It incorporates several functional groups, including a thiadiazole moiety and a pyran ring, which are known to exhibit diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 524.0 g/mol. The structure includes key functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Thiadiazole Moiety | Known for antimicrobial and anticancer properties. |

| Pyran Ring | Involved in various biological interactions through hydrogen bonding. |

| Acetate Group | Enhances solubility and bioavailability. |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may chelate metal ions in enzyme active sites, while the pyran ring can participate in hydrogen bonding with amino acid residues in proteins. This dual interaction could lead to modulation of various biological pathways, including those related to cell proliferation and apoptosis.

Biological Activities

-

Antimicrobial Properties :

- Research indicates that compounds similar to this one exhibit significant antibacterial and antifungal activities. The incorporation of the thiadiazole and pyran rings enhances efficacy against various pathogens.

- A study demonstrated that derivatives with thiadiazole structures showed inhibition against Gram-positive and Gram-negative bacteria.

-

Anticancer Potential :

- The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been linked to the inhibition of cancer cell growth through apoptosis induction.

- In vitro studies have shown that similar compounds can induce cell cycle arrest in cancer cell lines.

-

Antioxidant Activity :

- Some derivatives have been evaluated for their antioxidant properties, which can protect cells from oxidative stress-related damage.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of a related thiadiazole derivative against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial activity.

Study 2: Anticancer Activity

In another investigation, a series of pyran-based compounds were tested for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that the compounds induced apoptosis at concentrations as low as 10 µM, suggesting a strong potential for therapeutic application.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting with commercially available precursors. Critical steps include:

- Amide bond formation : Coupling 2-ethylbutanoic acid to the thiadiazole core using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Thioether linkage : Introducing the thio-methyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Esterification : Reacting the pyran-3-ol intermediate with 2-(4-fluorophenyl)acetic acid using DCC/DMAP . Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice significantly impact yield. Purity is verified via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm regiochemistry of the thiadiazole and pyran rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 523.12 [M+H]⁺) .

- Infrared Spectroscopy (IR) : Peaks at 1740 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (amide C=O) confirm functional groups .

Q. How does the fluorophenyl group influence the compound’s stability and reactivity?

The 4-fluorophenyl moiety enhances electrophilicity via inductive effects, increasing susceptibility to nucleophilic attack at the ester carbonyl. It also improves metabolic stability by reducing oxidative degradation . Stability assays (e.g., in simulated gastric fluid) show >80% integrity after 24 hours .

Advanced Research Questions

Q. How can conflicting bioactivity data from structural analogs be resolved?

Discrepancies arise from substituent variations (e.g., methyl vs. ethyl on the thiadiazole). Strategies include:

- Comparative SAR studies : Test analogs with systematic substitutions to isolate activity drivers .

- Computational docking : Map binding affinities to target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina .

- Pharmacokinetic profiling : Compare bioavailability (e.g., Cₘₐₓ and AUC) in rodent models to clarify in vivo efficacy .

Q. What strategies improve yield in the final esterification step?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) over pyridine for faster activation .

- Solvent choice : Anhydrous dichloromethane minimizes side reactions vs. polar aprotic solvents .

- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent decomposition .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled fluorophenyl groups in hepatocyte assays .

- Kinetic studies : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., IC₅₀ via fluorescence polarization) .

- X-ray crystallography : Resolve co-crystal structures with target proteins to identify binding motifs .

Q. What computational methods predict the compound’s ADMET properties?

- SwissADME : Predicts high gastrointestinal absorption (TPSA < 90 Ų) but potential CYP3A4 inhibition .

- Protox II : Flags hepatotoxicity risk due to the thiadiazole sulfur moiety .

- MD simulations : Assess blood-brain barrier permeability using GROMACS .

Data Analysis & Validation

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

- Dose-response recalibration : Adjust in vitro IC₅₀ values using physiologically based pharmacokinetic (PBPK) modeling .

- Metabolite profiling : Identify active/passive metabolites via LC-MS/MS in plasma samples .

- Tissue distribution studies : Use radiolabeled compounds to quantify organ-specific accumulation .

Q. Which statistical models are optimal for analyzing structure-activity relationships (SAR)?

- Partial Least Squares (PLS) Regression : Correlates electronic descriptors (e.g., Hammett σ) with bioactivity .

- Machine Learning (RF/SVM) : Trains models on datasets with >50 analogs to predict cytotoxicity .

- Cluster Analysis : Groups compounds by substituent patterns to identify activity trends .

Experimental Design

Q. What controls are critical in biological assays for this compound?

Q. How can reaction intermediates be stabilized during synthesis?

- Low-temperature storage : Keep thiadiazole intermediates at –20°C to prevent oxidation .

- Inert atmosphere : Use argon during sensitive steps (e.g., Grignard additions) .

- Chelating agents : Add EDTA to metal-catalyzed reactions to reduce side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.